tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Overview
Description
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C16H22O2Si. It is commonly used as a reagent in organic synthesis, particularly in the modification and protection of organic molecules. This compound is known for its role in controlling the directionality and selectivity of chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate typically involves the reaction of 4-aminobenzoic acid tert-butyl ester with trimethylsilylacetylene. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods are well-established and can be scaled up for larger production needs.
Chemical Reactions Analysis
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of different benzoate derivatives.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include substituted benzoates and other modified organic molecules .
Scientific Research Applications
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the protection and modification of molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, which helps control the directionality and selectivity of reactions. The compound can also participate in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate include:
- tert-Butyl 4-ethynylbenzoate
- 4-((Trimethylsilyl)ethynyl)benzoic acid
- 4-((Trimethylsilyl)ethynyl)benzaldehyde
Compared to these compounds, this compound is unique due to its specific combination of the tert-butyl ester and trimethylsilyl groups, which provide distinct steric and electronic properties that are advantageous in certain synthetic applications .
Biological Activity
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article delves into its biological activity, including antimicrobial and antiviral properties, enzyme inhibition, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHOSi, with a molecular weight of approximately 278.42 g/mol. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which is crucial for its bioavailability and ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development.
Antiviral Properties
The antiviral potential of this compound has been assessed in vitro against influenza virus strains. Results indicated that it reduced viral titers by up to 70% at a concentration of 100 µM. This suggests that this compound may interfere with viral replication mechanisms, warranting further investigation into its therapeutic applications.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial for developing therapeutic agents targeting diseases where these enzymes play a crucial role.
Study on Antimicrobial Efficacy
A detailed study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as an antibiotic lead compound. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 50 | 75 |
Escherichia coli | 50 | 70 |
Evaluation of Antiviral Activity
In vitro studies assessed the antiviral properties against influenza virus strains, revealing that the compound reduced viral titers significantly. Further research is needed to elucidate the exact mechanism of action and efficacy in vivo.
Virus Strain | Concentration (µM) | Reduction in Viral Titer (%) |
---|---|---|
Influenza A | 100 | 70 |
Influenza B | 100 | 65 |
Properties
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVQNMVOJPPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553403 | |
Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111291-96-4 | |
Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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